molecular formula C25H25N3O3S B13548428 N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide

N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B13548428
M. Wt: 447.6 g/mol
InChI Key: DZZRWFIIZBXUPP-UHFFFAOYSA-N
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Description

N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxy group, a pyridine ring, and a methylsulfanyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-methoxy-2-methylphenyl isocyanate, which is then reacted with pyridin-3-ylmethylamine to form the corresponding urea derivative. This intermediate is further reacted with 4-(methylsulfanyl)phenylprop-2-enamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)amino)methylphenol
  • N-(2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

N-[2-(4-methoxy-2-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-methylsulfanylphenyl)prop-2-enamide

InChI

InChI=1S/C25H25N3O3S/c1-5-23(29)28(19-8-11-21(32-4)12-9-19)24(18-7-6-14-26-16-18)25(30)27-22-13-10-20(31-3)15-17(22)2/h5-16,24H,1H2,2-4H3,(H,27,30)

InChI Key

DZZRWFIIZBXUPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C(C2=CN=CC=C2)N(C3=CC=C(C=C3)SC)C(=O)C=C

Origin of Product

United States

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